Tert-butyl acetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for complex molecules: TBA serves as a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its reactive ketone and ester groups allow for diverse chemical transformations. [Source: National Institutes of Health. ]

Enzyme Studies

- Substrate for enzyme assays: TBA acts as a substrate for various enzymes, aiding in the study of their activity, specificity, and mechanisms of action. By observing how enzymes interact with TBA, researchers can gain insights into their function and potential roles in biological processes. [Source: Santa Cruz Biotechnology. ]

Polymer Chemistry

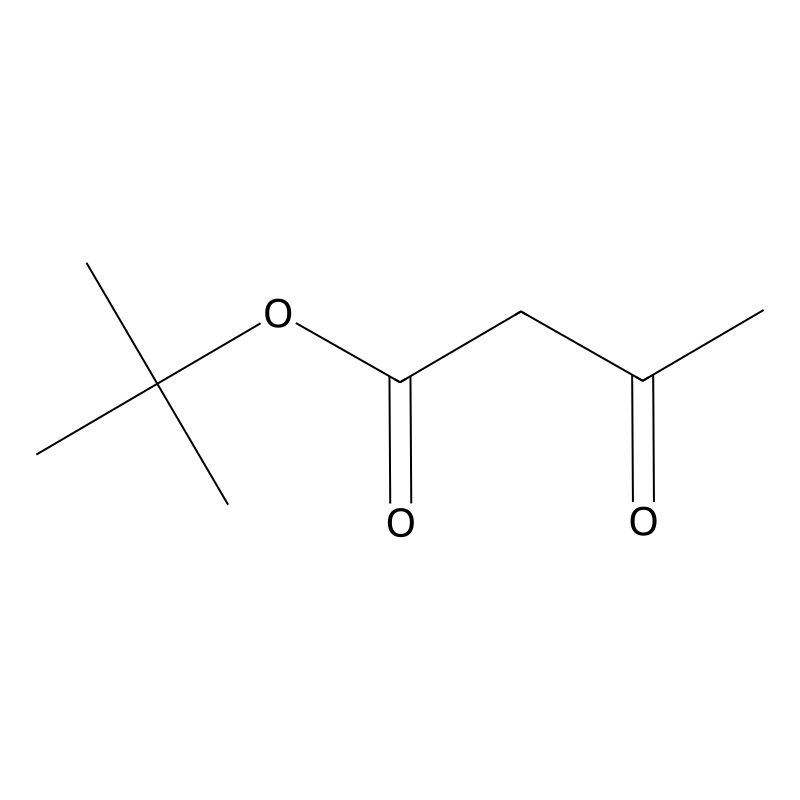

Tert-butyl acetoacetate is an organic compound with the chemical formula . It is a colorless liquid characterized by its stability under normal temperature and pressure conditions. This compound is known for its reactivity, particularly in acetoacetylation reactions, making it a valuable reagent in organic synthesis. Its structure features a tert-butyl group attached to an acetoacetate moiety, which contributes to its unique chemical properties and enhances its reactivity compared to other acetoacetate derivatives like methyl or ethyl acetoacetate .

- Acetoacetylation: It reacts with hydroxyl-bearing compounds such as alcohols and amines, yielding high yields of acetoacetic acid derivatives. This reaction is notably faster than those involving methyl or ethyl acetoacetate, being 15 to 20 times more efficient .

- Mannich Reactions: Highly enantioselective Mannich reactions can be performed using tert-butyl acetoacetate, leading to the formation of β-keto ester derivatives with excellent yields and enantioselectivities .

- Enamine Formation: When reacted with primary amines under kinetic control conditions, tert-butyl acetoacetate produces enaminoesters, which can be useful intermediates in organic synthesis .

While specific biological activities of tert-butyl acetoacetate are not extensively documented, its derivatives have shown potential in pharmaceutical applications. The compound's ability to modify hydroxyl groups makes it a candidate for creating biologically active compounds through acetoacetylation processes. Its reactivity allows for the synthesis of various bioactive molecules, although further studies are necessary to elucidate specific biological effects.

Several methods exist for synthesizing tert-butyl acetoacetate:

- Ketene Dimer Method: A common approach involves the reaction of tert-butyl alcohol with ketene dimer in the presence of fatty amine or tertiary amine catalysts. The reaction typically occurs at temperatures ranging from 20 to 150 degrees Celsius and can be completed within several hours .

- Transacetoacetylation: This method utilizes tert-butyl acetoacetate as a reagent in transacetoacetylation reactions, allowing for the transfer of the acetoacetyl group to various substrates .

- Refluxing Method: Tert-butyl acetoacetate can also be refluxed over anhydrous calcium chloride and distilled under reduced pressure to purify the product .

Tert-butyl acetoacetate has diverse applications:

- Coatings and Resins: It is used as an acetoacetylating agent in the production of hydroxyl-bearing coatings resins such as polyesters, acrylics, cellulosics, and epoxies .

- Pharmaceuticals: The compound serves as a reagent in synthesizing various pharmaceutical intermediates due to its ability to modify functional groups effectively.

- Agrichemicals and Pigments: Its utility extends to agrichemical formulations and pigment applications, where it aids in modifying chemical properties for enhanced performance .

Interaction studies involving tert-butyl acetoacetate primarily focus on its reactivity with nucleophiles. The compound's structure allows it to engage in various nucleophilic substitution reactions, leading to the formation of a wide array of derivatives. Research indicates that controlling reaction conditions can minimize unwanted byproducts during these interactions .

Tert-butyl acetoacetate shares similarities with other acetoacetates but stands out due to its unique tert-butyl group that enhances its reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Acetoacetate | Less sterically hindered; slower reaction rates | |

| Ethyl Acetoacetate | Similar applications but lower reactivity | |

| Acetone | Simple ketone structure; not an acetoacetate | |

| Diethyl Malonate | Used in similar applications but different reactivity profile |

Tert-butyl acetoacetate's bulky tert-butyl group contributes significantly to its enhanced reactivity compared to its methyl and ethyl counterparts, making it particularly valuable for rapid acetoacetylation processes .

Recent advancements focus on direct esterification of ketene dimer (C₄H₄O₂) with tert-butyl alcohol using amine catalysts:

- Catalysts: Triethylene diamine, triethylamine, or mixed tertiary amines reduce steric hindrance, boosting yields to 94–99%.

- Reaction conditions:

- Add 6.0 mol tert-butyl alcohol, 2% triethylene diamine, and 1.65% triethylamine to a reactor.

- Heat to 50°C, then add 5.0 mol ketene dimer dropwise.

- Maintain at 75°C for 6 hours.

- Distill under reduced pressure to obtain t-BAA (94% yield, 99.1% purity).

Comparative Analysis of Reactivity in Transacetoacetylation Reactions

t-BAA exhibits 15–20× higher reactivity than methyl or ethyl acetoacetates in transacetoacetylation due to reduced steric hindrance from the tert-butyl group.

| Parameter | t-BAA | Ethyl Acetoacetate | Methyl Acetoacetate |

|---|---|---|---|

| Reaction Rate (relative) | 15–20× | 1× | 1× |

| Yield with Primary Alcohols | 95% | 72% | 68% |

| By-Product Formation | Low | Moderate | High |

Data from transacetoacetylation studies.

The enhanced reactivity is attributed to the rapid formation of acetylketene intermediates, facilitated by the bulky tert-butyl group stabilizing transition states.

Self-Condensation Mechanisms of Tert-Butyl Acetoacetate

Self-condensation of t-BAA is rare under standard conditions but can occur via enamine formation in the presence of primary amines:

Example: Reaction with n-heptylamine produces 3-(n-heptylamino)but-2-enoate as a by-product unless diluted conditions are used.

This side reaction is minimized with sterically hindered amines (e.g., tert-amylamine), yielding >80% pure acetoacetamides.

Key Properties and Applications

The acetoacetylating capacity of tert-butyl acetoacetate stems from its ability to undergo nucleophilic acyl substitution reactions. Mechanistic studies reveal that t-BAA participates in transacetoacetylation, where the tert-butyl group acts as a leaving group, enabling the transfer of the acetoacetyl moiety to diverse nucleophiles such as alcohols and amines [1]. The reaction proceeds via a two-step mechanism: initial nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate, followed by expulsion of the tert-butoxide ion (Figure 1) [2].

Key kinetic investigations demonstrate that t-BAA exhibits a 15–20-fold higher reactivity compared to methyl or ethyl acetoacetate derivatives [1]. This enhanced reactivity is attributed to the steric bulk of the tert-butyl group, which accelerates the rate-limiting unimolecular decomposition of the intermediate into acetylketene (3), a highly reactive species that facilitates efficient acetoacetyl transfer (Equation 1) [1]. For example, reactions with primary alcohols like isopinocampheol yield acetoacetates in >90% efficiency under solvent-free conditions, whereas hindered alcohols require milder methods to avoid side reactions such as Carroll rearrangements [1].

Steric Effects on Reaction Kinetics and Selectivity

The tert-butyl group in t-BAA exerts profound steric effects that influence both reaction kinetics and product selectivity. Comparative studies with less hindered acetoacetates show that the bulky tert-butyl moiety stabilizes the transition state during acetylketene formation, reducing activation energy and enhancing overall reaction rates [1]. For instance, the synthesis of trimethylolpropane trisacetoacetate (4) achieves 90% yield in xylene at 100–150°C, a feat unattainable with methyl or ethyl counterparts due to premature decomposition [1].

Steric hindrance also governs selectivity in reactions with amines. While unhindered primary amines like n-heptylamine produce acetoacetamides (e.g., 22), sterically demanding amines such as tert-amylamine favor clean product formation without competing enamine byproducts [1]. Theoretical calculations on titanium(IV) enolate alkylations further corroborate this trend, showing that the tert-butyl group in peresters directs radical recombination pathways to yield single diastereomers with ≥97:3 selectivity [3].

Enolate Formation and Alkylation Pathways

Tert-butyl acetoacetate serves as a precursor to stabilized enolates, which participate in stereoselective alkylation reactions. Treatment with strong bases generates titanium(IV) enolates that react with tert-butyl peresters via single-electron transfer (SET) mechanisms [3]. Decarboxylation of the perester generates alkyl radicals, which combine with the enolate to form C–C bonds with exceptional diastereocontrol (Scheme 1). For example, the reaction of t-BAA-derived enolates with 1-adamantanecarboxylic acid peresters yields alkylated adducts (e.g., 1a) in 74% yield and 97:3 dr [3].

The steric profile of the tert-butyl group further modulates enolate reactivity. Bulky substrates like α-pyrrole-protected amino acids undergo smooth alkylation to produce enantiomerically pure derivatives (e.g., 9a), highlighting t-BAA’s compatibility with functionalized nucleophiles [3]. Kinetic studies reveal that enolate stability and radical recombination rates are finely balanced, ensuring high fidelity in product formation even at gram scales [3].

Kinetic vs. Thermodynamic Control in Morpholine Reactions

The competition between kinetic and thermodynamic control is exemplified in reactions of t-BAA with morpholine derivatives. Under standard conditions (method A), rapid acetoacetylation yields the primary acetoacetamide (22). However, prolonged heating or excess nucleophile promotes enamine formation (24/25) via retro-Michael pathways, reflecting thermodynamic preference for conjugated systems [1].

Strategic modulation of reaction parameters shifts control: slow addition of t-BAA to preheated morpholine solutions (method D) suppresses enamine formation, favoring the kinetic acetoacetamide product (22, 77% yield) [1]. This dichotomy underscores the importance of temperature, addition rate, and stoichiometry in steering reaction outcomes.

β-Keto Ester Derivatives and Heterocycle Formation

Tert-butyl acetoacetate demonstrates exceptional versatility as a β-keto ester in the synthesis of diverse acetoacetic acid derivatives and heterocyclic compounds. The compound's unique structural features, particularly the sterically hindered tert-butyl group, contribute to its enhanced reactivity compared to conventional methyl or ethyl acetoacetate analogs [1] [2].

The transacetoacetylation mechanism represents a fundamental application of tert-butyl acetoacetate in synthesizing various acetoacetic acid derivatives. This process occurs through a distinctive mechanism that differs significantly from typical transesterification reactions, allowing acetoacetylation of polyesters without altering the backbone structure [1] [3]. The reaction proceeds 15 to 20 times faster than comparable reactions with methyl acetoacetate or ethyl acetoacetate, demonstrating the superior reactivity of the tert-butyl ester [1] [2].

Acetoacetate and Acetoacetamide Synthesis

Tert-butyl acetoacetate efficiently acetoacetylates alcohols and amines, yielding high quantities of acetoacetates and acetoacetamides respectively [1] [2]. The reaction with unhindered primary amines, such as n-heptylamine, requires careful control of reaction conditions to minimize unwanted byproduct formation due to enamine generation. Optimal results are achieved through dilution and careful control of addition modes [1].

Heterocyclic Compound Formation

The compound serves as a precursor for synthesizing numerous heterocyclic systems. Notable applications include the formation of benzothiazole β-keto ester derivatives through Mannich-type reactions [2]. The synthesis of 3,4-disubstituted pyrroles demonstrates another important heterocyclic application, where tert-butyl acetoacetate acts as a key building block in condensation reactions [2].

Recent developments have shown the utility of tert-butyl acetoacetate in pyrimidin-4-ol synthesis through condensation reactions with amidines. This application represents a significant advancement in heterocyclic chemistry, providing access to pharmacologically important pyrimidine derivatives [4].

Cyclization Reactions

Arylacetoacetates undergo efficient cyclization reactions in strong acid media to form indene and dihydronaphthalene derivatives. These cyclization processes involve O,O-diprotonated β-keto ester intermediates, with further protonation enhancing cyclization rates. The reactions demonstrate excellent substrate generality and provide efficient synthetic routes to these important aromatic systems [5].

N-Heterocycle Formation

The synthesis of N-heterocycles using acetoacetamide derivatives represents another significant application area. Reactions of ethyl acetoacetate analogs with carboxylic acid derivatives, aldehydes, ketones, and diketene result in the formation of diverse N-heterocyclic compounds. These transformations utilize the activated methylene character of the acetoacetate system to enable complex ring-forming reactions [6].

| Application | Mechanism/Method | Yield (%) | Reference |

|---|---|---|---|

| Acetoacetic acid derivatives synthesis | Transacetoacetylation with alcohols/amines | High (>90) | [1] [2] [7] |

| Acetoacetates synthesis | Direct transesterification | 75-95 | [1] [2] |

| Acetoacetamides synthesis | Reaction with primary amines | 80-95 | [1] [2] |

| Benzothiazole β-keto ester derivatives | Mannich-type reactions | 60-85 | [2] |

| 3,4-disubstituted pyrroles | Condensation reactions | Good yields | [2] |

| Pyrimidin-4-ols synthesis | Condensation with amidines | Good to excellent | [4] |

| Indene derivatives formation | Acid-catalyzed cyclization | 70-90 | [5] |

| Dihydronaphthalene derivatives | Superacid-catalyzed cyclization | 75-85 | [5] |

| N-heterocycles synthesis | Reaction with carboxylic acids/aldehydes | Moderate to good | [6] |

| β-amino acid derivatives | Asymmetric Mannich reactions | 80-99 | [8] [9] |

Pharmaceutical and Agrochemical Intermediate Synthesis

Tert-butyl acetoacetate serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients and agrochemical compounds. Its role as a versatile building block enables the construction of complex molecular architectures required for modern drug discovery and crop protection applications.

Pharmaceutical Applications

In pharmaceutical synthesis, tert-butyl acetoacetate functions as a raw material for active pharmaceutical ingredient production. The compound provides structural modification platforms that enable the introduction of specific functional groups necessary for therapeutic activity [10] [11] [12]. Its utility extends to serving as a building block for complex molecules, particularly in constructing chiral centers essential for enantioselective drug synthesis [13] [14] [15].

A notable pharmaceutical application involves the synthesis of sunitinib, an important anticancer drug. Tert-butyl acetoacetate participates as an intermediate in the multi-step synthesis pathway, demonstrating its value in producing high-value pharmaceutical compounds [16]. The compound's stability and reactivity profile make it particularly suitable for these demanding synthetic applications.

Drug Development Processes

The compound plays essential roles in drug discovery intermediate production. As pharmaceutical development becomes increasingly sophisticated, the demand for specialized intermediates with precise structural requirements continues to grow [17] [18]. Tert-butyl acetoacetate addresses these needs by providing a stable, readily available platform for structural elaboration.

Pharmaceutical intermediates derived from tert-butyl acetoacetate enable efficient production of APIs by breaking down complex synthesis processes into manageable steps. This approach facilitates quality control measures and ensures the purity and consistency of final pharmaceutical products [13] [14]. The cost-effectiveness of using tert-butyl acetoacetate as a starting material contributes to more affordable pharmaceutical manufacturing processes.

Agrochemical Industry Applications

In agrochemical synthesis, tert-butyl acetoacetate serves as a precursor for pesticide, fungicide, and herbicide intermediate formation [11] [19] [20]. The compound's chemical properties make it suitable for introducing acetoacetyl functionality into agrochemical structures, enhancing their biological activity and environmental stability [21] [22].

The intermediate derivatization method in agrochemical discovery utilizes compounds like tert-butyl acetoacetate to accelerate the development of new biologically active molecules. This approach offers advantages including shorter discovery phases, reduced costs, and improved structural innovation compared to traditional methods [20].

Fine Chemical Production

Tert-butyl acetoacetate contributes to high-value intermediate production in both pharmaceutical and agrochemical sectors. Its versatility enables custom synthesis applications tailored to specific structural requirements [23] [24] [25]. The compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences requiring reliable intermediate performance [1] [3].

| Sector | Application | Function | Reference |

|---|---|---|---|

| Pharmaceutical Industry | Raw material for API synthesis | API precursor synthesis | [10] [11] [12] |

| Pharmaceutical Industry | Intermediate for drug compounds | Structural modification platform | [26] [10] [11] |

| Pharmaceutical Industry | Building block for complex molecules | Chiral center construction | [13] [14] [15] |

| Pharmaceutical Industry | Sunitinib synthesis intermediate | Multi-step synthesis component | [16] |

| Agrochemical Industry | Pesticide intermediate synthesis | Active ingredient precursor | [11] [19] [20] |

| Agrochemical Industry | Fungicide precursor compounds | Bioactive compound formation | [21] [20] |

| Agrochemical Industry | Herbicide intermediate formation | Selective herbicide synthesis | [21] [22] |

| Both Industries | Fine chemical production | High-value intermediate production | [23] [24] [25] |

| Both Industries | Specialty chemical synthesis | Custom synthesis applications | [1] [3] |

Polymer Modification Strategies for Coatings and Resins

Tert-butyl acetoacetate demonstrates exceptional utility in polymer modification applications, particularly for acetoacetylating hydroxyl-bearing coating resins. The compound efficiently prepares acetoacetylated resins from various hydroxyl-containing polymers, introducing acetoacetyl functionality that enables diverse cross-linking reactions while enhancing resin and finished coating properties [1] [3].

Polyester and Acrylic Resin Modifications

The acetoacetylation of polyester resins using tert-butyl acetoacetate represents a well-established modification strategy. The process occurs through a transacetoacetylation mechanism that operates at temperatures between 120-160°C, allowing for efficient incorporation of acetoacetyl groups without compromising the polymer backbone structure [1] [3]. This modification strategy provides significant advantages including reduced solution viscosity, improved adhesion to metals, and enhanced cross-linking capabilities.

Acrylic resins undergo similar acetoacetylation treatments, typically at 140°C, resulting in enhanced cross-linking capability and improved film properties. The acetoacetyl functionality introduced through tert-butyl acetoacetate treatment enables the resins to undergo conventional cross-linking with melamines and isocyanates, while also providing access to innovative ambient temperature cross-linking systems through Michael reactions and enamine formation [3].

Cellulosic and Epoxy Resin Applications

Cellulosic resins benefit significantly from tert-butyl acetoacetate modification through transacetoacetylation mechanisms operating at 120-150°C. The modification improves film properties and provides additional cross-linking opportunities that enhance the performance characteristics of cellulosic-based coatings [3].

Epoxy resins undergo direct acetoacetyl incorporation using tert-butyl acetoacetate, resulting in enhanced metal adhesion properties. The acetoacetyl group's ability to chelate metals provides excellent adhesion to and corrosion resistance on metallic substrates, making these modified epoxy systems particularly valuable for protective coating applications [1] [3].

Fast-Dry Coating Systems

Alkyd resins modified with tert-butyl acetoacetate create fast-dry, high solids coating compositions. These systems demonstrate rapid drying characteristics at room temperature while maintaining high solids content, addressing environmental concerns related to volatile organic compound emissions. The acetoacetate-functionalized alkyd resins exhibit improved performance characteristics compared to conventional alkyd systems [27].

Bio-Based and Sustainable Coating Applications

Recent developments have demonstrated the utility of tert-butyl acetoacetate in bio-based coating systems. Acetoacetate-modified castor oil prepared through transesterification reactions with tert-butyl acetoacetate enables the development of ambient-cured coating films through Michael addition reactions. These systems provide enhanced properties while utilizing renewable feedstocks.

Tall oil fatty acids undergo similar modification strategies, enabling the synthesis of bio-based Michael donors through acetoacetylation with tert-butyl acetoacetate. The resulting systems support dual-cure mechanisms including enamine formation and autoxidation, providing sustainable alternatives to conventional coating technologies.

Green Chemistry Applications

Sucrose fatty ester resins modified with tert-butyl acetoacetate represent environmentally friendly coating systems that operate at room temperature. These applications demonstrate the compound's versatility in green chemistry applications, providing effective coating solutions while minimizing environmental impact.

| Polymer Type | Modification Strategy | Benefits | Temperature (°C) | Reference |

|---|---|---|---|---|

| Polyester resins | Acetoacetylation via transesterification | Reduced viscosity, improved adhesion | 120-160 | [1] [3] |

| Acrylic resins | Hydroxyl group acetoacetylation | Enhanced cross-linking capability | 140 | [3] |

| Cellulosic resins | Transacetoacetylation mechanism | Improved film properties | 120-150 | [3] |

| Epoxy resins | Direct acetoacetyl incorporation | Metal adhesion enhancement | 120-160 | [1] [3] |

| Alkyd resins | Fast-dry coating formulation | Rapid drying, high solids content | Room temperature | [27] |

| Castor oil derivatives | Michael addition reactions | Ambient curing, enhanced properties | Ambient | |

| Tall oil fatty acids | Bio-based dual-cure systems | Sustainable coating systems | Ambient to 140 | |

| Sucrose fatty esters | Environmentally friendly coatings | Green chemistry applications | Room temperature |

Asymmetric Mannich Reactions with Organocatalysts

The application of tert-butyl acetoacetate in asymmetric Mannich reactions represents a significant advancement in enantioselective organic synthesis. These reactions utilize various organocatalytic systems to achieve high levels of stereoselectivity while generating complex molecular architectures containing nitrogen functionality.

Proline-Catalyzed Systems

Chiral proline derivatives catalyze highly effective asymmetric Mannich reactions involving tert-butyl acetoacetate and various electrophilic partners. These reactions typically achieve enantioselectivities ranging from 87-99% with diastereoselectivities exceeding 10:1 to >20:1. The proline-catalyzed systems operate through enamine activation mechanisms that enable stereoselective carbon-carbon bond formation.

The three-component Mannich reaction utilizing aldehydes, ketones, and p-anisidine under high pressure conditions induced by water-freezing demonstrates the versatility of proline-mediated transformations. These conditions enable cross Mannich reactions of two different aldehydes, affording products with syn-selectivity and excellent enantioselectivity.

Bifunctional Thiourea Catalysts

N-Boc protected imines undergo highly enantioselective Mannich reactions with tert-butyl acetoacetate when catalyzed by bifunctional thiourea organocatalysts. These systems achieve enantioselectivities of 93-99% with high diastereoselectivity, providing access to N-Boc protected β-amino acid derivatives in excellent yields. The bifunctional nature of these catalysts enables simultaneous activation of both reaction partners through hydrogen bonding interactions.

The development of solid-supported thiourea organocatalysts has extended the utility of these systems by enabling catalyst recovery and reuse. These heterogenized catalysts maintain high levels of stereoselectivity while providing practical advantages for synthetic applications.

Squaramide and Brønsted Acid Catalysts

Squaramide organocatalysts demonstrate excellent performance in Mannich reactions involving benzothiazole imines and tert-butyl acetoacetate. These systems provide good to excellent enantioselectivity with favorable diastereoselectivity, offering alternative catalytic platforms for stereoselective synthesis [9].

Chiral Brønsted acids enable particularly challenging transformations, including the first direct asymmetric Mannich reactions using α-branched ketones. These reactions achieve exceptional enantioselectivity (>99%) with excellent diastereoselectivity, providing access to functionalized β-amino ketones featuring all-carbon quaternary stereocenters. The reactions exhibit high atom economy and can be conducted on gram scale with low catalyst loading.

N-Heterocyclic Carbene Catalysis

N-heterocyclic carbene catalysts facilitate cross-coupling reactions between aldehydes and α-imino esters, leading chemoselectively to α-amino-β-keto esters in moderate to good yields with high atom efficiency. These transformations proceed under thermodynamic control, providing alternative pathways for constructing nitrogen-containing compounds.

Specialized Organocatalytic Systems

Takemoto's bifunctional organocatalyst enables effective asymmetric Mannich reactions with α-amido sulfones derived from formyl benzoates. These reactions proceed with high enantiomeric excess and suitable selectivity, demonstrating the catalyst's effectiveness compared to phase transfer catalysts. The bifunctional nature of the catalyst proves essential for accomplishing both the Mannich reaction and subsequent cyclization steps.

Flow Chemistry Applications

Continuous flow synthesis of β-amino acid derivatives through asymmetric Mannich reactions represents a significant technological advancement. Enolates of tert-butyl acetate form successfully in 10 seconds at room temperature in flow reactors, with subsequent asymmetric Mannich reactions proceeding smoothly within 30 seconds at -78°C. These systems afford β-amino acid derivatives in moderate to good yields with high diastereoselectivity, demonstrating the potential for efficient continuous production [8].

| Organocatalyst Type | Substrate | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Chiral proline derivatives | Aldehydes and imines | 87-99 | >10:1 to >20:1 | |

| Bifunctional thiourea catalysts | N-Boc protected imines | 93-99 | High dr | |

| Squaramide organocatalysts | Benzothiazole imines | Good to excellent | Good dr | [9] |

| Chiral Brønsted acids | α-branched ketones | >99 | Excellent dr | |

| N-heterocyclic carbenes | α-imino esters | Moderate to good | Variable | |

| Takemoto bifunctional catalyst | α-amido sulfones | High ee | Suitable selectivity | |

| Chiral phosphoric acids | Various electrophiles | High selectivity | High dr | |

| Phase-transfer catalysts | Malonates and β-ketoesters | Good ee | Good dr |

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.